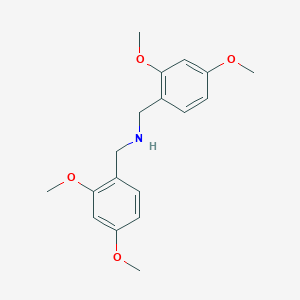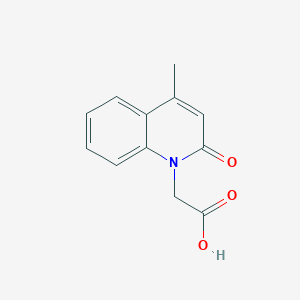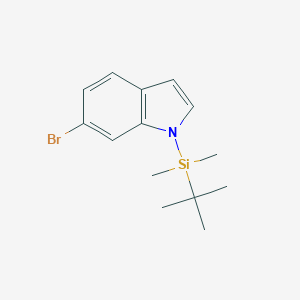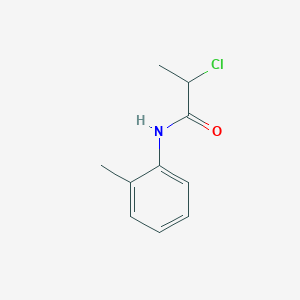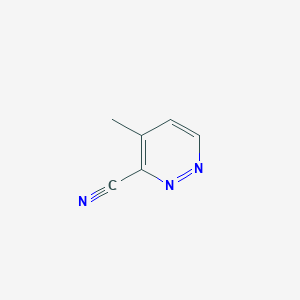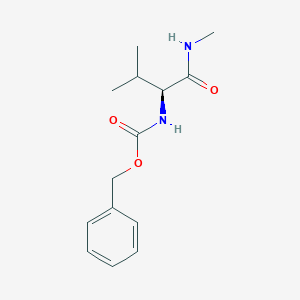![molecular formula C8H9Br B179599 [(R)-1-Bromoethyl]benzene CAS No. 1459-14-9](/img/structure/B179599.png)
[(R)-1-Bromoethyl]benzene
概要
説明
[®-1-Bromoethyl]benzene is a chemical compound with the molecular formula C8H9Br . It’s also known by other names such as (1R)-1-Bromethyl]benzol, Benzene, (1-bromoethyl)-, ®-, and Benzene, [(1R)-1-bromoethyl]- . It’s a derivative of benzene, which is the simplest organic, aromatic hydrocarbon .
Synthesis Analysis
The synthesis of benzene derivatives like [®-1-Bromoethyl]benzene often involves taking into account the effect of directing groups . Two reactions, an acylation and a bromination, are typically involved . The order of these reactions can change the products produced .Molecular Structure Analysis
The molecular structure of [®-1-Bromoethyl]benzene consists of a benzene ring with a bromoethyl group attached . The benzene ring is a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length .Chemical Reactions Analysis
Benzene derivatives like [®-1-Bromoethyl]benzene can undergo various chemical reactions. For instance, benzene can undergo electrophilic substitution reactions such as nitration, sulphonation, and halogenation .Physical And Chemical Properties Analysis
Benzene, the parent compound of [®-1-Bromoethyl]benzene, is a nonpolar molecule and usually a colorless liquid or solid with a characteristic aroma . It’s immiscible with water but readily miscible with organic solvents .科学的研究の応用
Synthesis of Functionalized Compounds : [(R)-1-Bromoethyl]benzene serves as a key starting material for synthesizing various functionalized compounds. For example, it is used in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which have applications as benzyne precursors, Lewis acid catalysts, and luminophores (Reus et al., 2012).
Gas-Phase Elimination Kinetics Studies : Research on the elimination kinetics of (2-bromoethyl)benzene in the gas phase has been conducted to understand its behavior under different conditions. This research provides insights into the reaction mechanisms and potential applications in synthetic processes (Chuchani & Martín, 1990).
Atom Transfer Radical Polymerization : [(R)-1-Bromoethyl]benzene is used in the atom transfer radical polymerization (ATRP) of styrene and acrylonitrile, demonstrating its role in the synthesis of polymers. This application is critical in material science and polymer chemistry (Al‐harthi et al., 2007).
Grignard Reagent Formation : Research has also focused on the role of solvents in the formation of Grignard reagents, with [(R)-1-Bromoethyl]benzene playing a crucial role. This understanding is vital for organometallic chemistry and the synthesis of various organic compounds (Bodewitz et al., 1975).
Electrochemical Studies : The electrochemical properties of ethynylferrocene compounds of 1,3,5-tribromobenzene, synthesized from [(R)-1-Bromoethyl]benzene, have been studied. This research is important for understanding the electrochemical behavior of organic compounds (Fink et al., 1997).
Synthesis Optimization : Studies have been conducted to optimize the synthesis of beta bromoethyl benzene, a derivative of [(R)-1-Bromoethyl]benzene, demonstrating its importance in industrial chemical synthesis (Qiu-xia, 2013).
Catalytic Selectivity in Hydrogenation : The shape of platinum nanoparticles, using [(R)-1-Bromoethyl]benzene as a reactant, affects the catalytic selectivity in benzene hydrogenation. This research has implications in catalysis and surface science (Bratlie et al., 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(1R)-1-bromoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRUGYDDEMGVDY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(R)-1-Bromoethyl]benzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
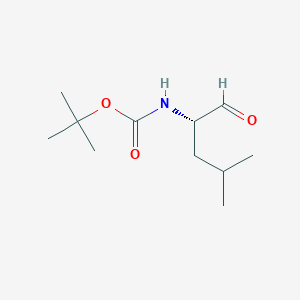

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
